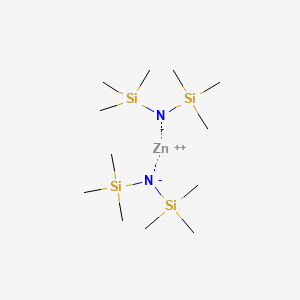

Zinc, bis(hexamethyldisilylamide)

Overview

Description

Scientific Research Applications

Thin Film and Nanoparticle Synthesis : Zinc bis(hexamethyldisilylamide) is employed in the synthesis of thin films and nanoparticles. For instance, it's used in the growth of transparent conducting oxide Zn-In-Sn-O (ZITO) thin films, which demonstrate high conductivity and optical transparency. These films are beneficial in the fabrication of polymer light-emitting diodes (J. Ni et al., 2005). Additionally, it serves as a precursor for zinc oxide nanoparticles production, which are notable for their hexagonal zincite structure and quantum size effect (M. Salavati‐Niasari, F. Davar, & M. Mazaheri, 2008).

Chemical Vapor Deposition (CVD) : In chemical vapor deposition, Zinc bis(hexamethyldisilylamide) is utilized to create carbon-free ZnO films on Si(100). These films exhibit a high degree of orientation and clean decomposition of the precursor (L. Saraf et al., 2007).

Molecular Imaging and Sensor Development : Zinc bis(hexamethyldisilylamide) is instrumental in the development of molecular probes for imaging cell death. The complexes selectively target dead and dying mammalian cells, making them suitable for preclinical molecular imaging applications (A. Plaunt, K. M. Harmatys, W. Wolter, M. Suckow, & B. D. Smith, 2014).

Electronic Devices : The compound finds applications in the development of electronic devices, particularly in the creation of electroluminescent materials for organic light-emitting diodes (LEDs). The structural and electronic characteristics of these materials are crucial for their performance in LEDs (G. Yu, Shiwei Yin, Yunqi Liu, Z. Shuai, & Daoben Zhu, 2003).

Catalysis : Zinc bis(hexamethyldisilylamide) is also involved in catalytic processes. For example, its derivatives are used in hydrosilylation reactions, showcasing its utility in organometallic chemistry and catalysis (Marcel Kahnes, H. Görls, L. González, & M. Westerhausen, 2010).

Barrier and Sensor Applications : It's used as a precursor in plasma-enhanced atomic layer deposition for zinc oxide layers. These layers are significant for gas barrier and sensor applications, demonstrating its versatility in material science and engineering (L. Mai et al., 2020).

Future Directions

Mechanism of Action

Target of Action

For instance, zinc-dependent histone deacetylases (HDACs) are a family of 11 nonredundant isoforms that catalyze the dynamic reversal of posttranslationally modified acyl-lysine residues back to lysine .

Mode of Action

It’s known that zinc has three primary biological roles: catalytic, structural, and regulatory . As an essential component of numerous enzymes, zinc plays a crucial role in various biochemical reactions.

Biochemical Pathways

Zinc is involved in numerous biochemical pathways. It is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Zinc assumes a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, meiosis, and many other physiological procedures .

Pharmacokinetics

A study on orally administered zinc in humans showed that zinc exhibits a regular recycling in the digestive tract, with the first cycle occurring after 14 hours and subsequent ones appearing at regular intervals of approximately 12 hours .

Result of Action

Zinc is known to play a critical role in cellular homeostasis and has been increasingly spotlighted in the context of disease development .

Biochemical Analysis

Biochemical Properties

Zinc, bis(hexamethyldisilylamide) plays a crucial role in biochemical reactions. It is involved in the regulation of cytokine expression, suppressing inflammation, and activating antioxidant enzymes that scavenge reactive oxygen species, reducing oxidative stress . Furthermore, it plays a role in the correct functioning of lipid and glucose metabolism, regulating and forming the expression of insulin .

Cellular Effects

The effects of Zinc, bis(hexamethyldisilylamide) on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that zinc’s involvement in promoting malignancy and invasion in cancer cells, despite its low tissue concentration .

Molecular Mechanism

At the molecular level, Zinc, bis(hexamethyldisilylamide) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the synthesis, storage, and release of insulin, suggesting the critical role of this microelement in the progression of type-2 diabetes mellitus, atherosclerosis, and metabolic syndrome .

Metabolic Pathways

Zinc, bis(hexamethyldisilylamide) is involved in several metabolic pathways. It interacts with various enzymes or cofactors, affecting metabolic flux or metabolite levels

Transport and Distribution

Zinc, bis(hexamethyldisilylamide) is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Properties

IUPAC Name |

zinc;bis(trimethylsilyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H18NSi2.Zn/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCUYQBZUVUONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36N2Si4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3999-27-7, 14760-26-0 | |

| Record name | Zinc, bis(hexamethyldisilylamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003999277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc bis[bis(trimethylsilyl)amide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Zinc bis[bis(trimethylsilyl)amide] a unique catalyst?

A1: Zinc bis[bis(trimethylsilyl)amide] exhibits a unique Lewis acid/Brønsted base cooperative catalysis mechanism. [, ] This dual functionality stems from the Lewis acidic zinc center and the Brønsted basic bis(trimethylsilyl)amide ligands. This synergy allows it to activate both electrophilic and nucleophilic reaction partners simultaneously, enabling transformations that are challenging to achieve with traditional catalysts. For example, it efficiently catalyzes the direct alkynylation of nitrones, a reaction with significant synthetic utility. []

Q2: Are there any specific structural features of Zinc bis[bis(trimethylsilyl)amide] influencing its reactivity?

A2: Yes, the structure of Zinc bis[bis(trimethylsilyl)amide] plays a crucial role in its reactivity. Studies reveal that the bis[N-(trimethylsilyl)iminobenzoyl]phosphanide units, when coordinated to Zinc, exhibit almost completely equalized bond lengths. [] This bond equalization suggests a high degree of delocalization within the ligand framework, potentially enhancing its ability to stabilize reactive intermediates during catalysis. Furthermore, the steric bulk provided by the trimethylsilyl groups can influence the selectivity of reactions by hindering access to certain reaction sites.

Q3: Beyond catalysis, what other applications has Zinc bis[bis(trimethylsilyl)amide] found?

A3: Zinc bis[bis(trimethylsilyl)amide] acts as a precursor for synthesizing heteroleptic zinc complexes with potential applications in materials science. [] Reactions with β-ketoiminates, bulky aryl-substituted β-diiminates, and donor-functionalised alcohols yield various heteroleptic complexes. These complexes have been investigated as single-source precursors for depositing zinc oxysulfide (Zn(O,S)) thin films via aerosol-assisted chemical vapor deposition (AACVD). [] Zn(O,S) is a promising material for buffer layers in thin-film photovoltaic devices.

Q4: What analytical techniques are employed to characterize Zinc bis[bis(trimethylsilyl)amide] and its derivatives?

A4: A range of analytical techniques is used to characterize Zinc bis[bis(trimethylsilyl)amide] and its derivatives. These include:

- NMR spectroscopy (1H, 13C, 31P): Provides information about the structure, bonding, and dynamics of the compounds. [, ]

- X-ray diffraction: Used to determine the solid-state structures of the complexes, offering insights into their coordination geometry and bond lengths. [, , ]

- Elemental Analysis: Confirms the elemental composition of the synthesized compounds. []

- Thermogravimetric analysis (TGA): Evaluates the thermal stability and decomposition behavior of the complexes, which is crucial for assessing their suitability as CVD precursors. []

- X-ray photoelectron spectroscopy (XPS) & Energy-dispersive X-ray analysis (EDX): Used to analyze the elemental composition and chemical states of the deposited Zn(O,S) thin films. []

- Scanning electron microscopy (SEM) & UV/Vis Spectroscopy: Employed to study the surface morphology, film thickness, and optical properties of the deposited materials. []

Q5: Have there been any computational studies on Zinc bis[bis(trimethylsilyl)amide] or its derivatives?

A5: Yes, density functional theory (DFT) calculations, specifically the B3LYP method, have been used to study Bis[N-(trimethylsilyl)iminobenzoyl]phosphanides. [] These calculations provided valuable insights into the electronic structure and bonding within these complexes. The theoretical results showed good agreement with experimental observations, further validating the use of computational methods in understanding these systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide](/img/structure/B1597257.png)

![2,4-Dimethylbenzo[h]quinoline](/img/structure/B1597259.png)

![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-](/img/structure/B1597270.png)